N'-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide
CAS No.: 351897-95-5
Cat. No.: VC4173466
Molecular Formula: C14H12FN3O2
Molecular Weight: 273.267
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 351897-95-5 |
|---|---|
| Molecular Formula | C14H12FN3O2 |
| Molecular Weight | 273.267 |
| IUPAC Name | N'-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C14H12FN3O2/c15-11-6-1-2-7-12(11)18-14(20)13(19)17-9-10-5-3-4-8-16-10/h1-8H,9H2,(H,17,19)(H,18,20) |
| Standard InChI Key | RQJIDWXKTHPFPG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=CC=N2)F |
Introduction
N'-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide is a synthetic organic compound with the chemical formula C14H12FN3O2 and CAS number 351897-95-5 . It belongs to the oxamide class, characterized by an amide functional group attached to an oxime. The compound features a fluorinated phenyl group and a pyridinylmethyl moiety, which enhance its chemical properties and biological activity.
Synthesis Methods
The synthesis of N'-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide typically involves the reaction of 2-fluoroaniline with pyridine-2-carboxaldehyde, followed by treatment with oxalyl chloride. This method highlights its accessibility for research and industrial applications.
Biological Activities and Potential Applications
While specific biological activities of N'-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide are not extensively documented, compounds with similar structures, such as N'-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide, exhibit potential antimicrobial and anticancer properties. The presence of fluorine and pyridine moieties may enhance interactions with biological targets, leading to inhibitory effects on enzymes or receptors.
Comparison with Similar Compounds
Similar compounds, such as N'-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide and N'-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide, have been studied for their antimicrobial and anticancer activities. These compounds share structural similarities but differ in the position of the pyridine moiety, which can affect their biological interactions.
| Compound | Biological Activity | Structural Features |
|---|---|---|
| N'-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide | Antimicrobial, anticancer | Fluorinated phenyl, pyridin-3-ylmethyl |
| N'-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide | Potential bioactivity | Fluorinated phenyl, pyridin-4-ylmethyl |
| N'-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide | Under investigation | Fluorinated phenyl, pyridin-2-ylmethyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume